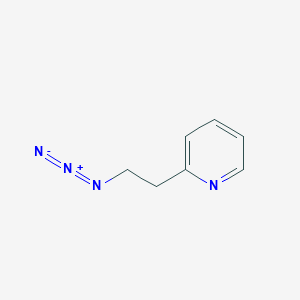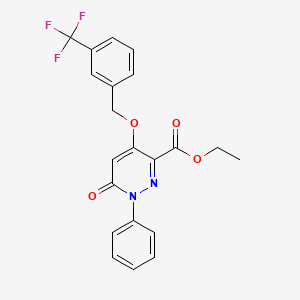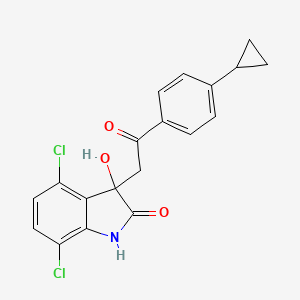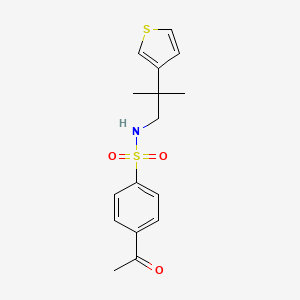
2-(2-Azidoethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidoethyl)pyridine is an organic compound that belongs to the class of azido compounds, which are characterized by the presence of an azide group (-N₃). This compound features a pyridine ring substituted with a 2-azidoethyl group. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, which imparts unique chemical properties to the compound. The azide group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
This reaction, known as a click reaction, is often used to attach various functional groups to biomolecules . Pyridine is a basic heterocyclic organic compound, similar to benzene and nitrogen, but with one methine group (=CH−) replaced by a nitrogen atom. It is often used as a precursor to agrochemicals and pharmaceuticals .
Mode of Action
Without specific information on “2-(2-Azidoethyl)pyridine”, it’s difficult to provide a detailed mode of action. Azides can act as a bio-orthogonal handle that can be selectively reacted with other groups in a biological setting without interfering with native biochemical processes . Pyridines can participate in various chemical reactions, often acting as a base and coordinating to metals in transition metal complexes .
Biochemical Pathways
Compounds containing azide groups can be used to label and visualize proteins, dna, and other biomolecules in cells . Pyridine and its derivatives are involved in many biochemical processes, including acting as a precursor to the vitamins niacin and pyridoxal .
Result of Action
Azides are often used in bioconjugation reactions to attach probes, tags, or other molecules to biomolecules, allowing them to be visualized or manipulated . Pyridine is a basic heterocyclic organic compound and can participate in various chemical reactions .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The azide group is stable under physiological conditions but can be selectively reacted under certain conditions . Pyridine is a relatively stable compound but can be protonated and deprotonated under acidic and basic conditions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethyl)pyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-(2-bromoethyl)pyridine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process. The general reaction scheme is as follows:
2-(2-Bromoethyl)pyridine+NaN3→this compound+NaBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of azide compounds due to their potential explosiveness. Industrial setups often include safety measures such as controlled temperature and pressure conditions, as well as the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2-(2-Aminoethyl)pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
2-(2-Azidoethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
2-(2-Azidoethyl)pyridine can be compared with other azido-substituted pyridine derivatives, such as:
2-Azidopyridine: Lacks the ethyl spacer between the azide group and the pyridine ring, leading to different reactivity and applications.
4-(2-Azidoethyl)pyridine: The azide group is positioned at the 4-position of the pyridine ring, which can influence the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in the presence of the ethyl spacer, which provides flexibility in its chemical reactions and applications. This structural feature allows for a broader range of modifications and functionalizations compared to other azido-substituted pyridines.
Properties
IUPAC Name |
2-(2-azidoethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-11-10-6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJGQLXCBSJIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea](/img/structure/B2709012.png)
![Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2709014.png)
![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)
![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2709017.png)


![2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B2709021.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709026.png)
![[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid](/img/structure/B2709029.png)
![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate](/img/structure/B2709030.png)
![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)

